7-Acetyl Paclitaxel Trichloroethyl Ester 7-Acetyl Paclitaxel Trichloroethyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC0202151
InChI:
SMILES:
Molecular Formula: C₅₂H₅₄Cl₃NO₁₇
Molecular Weight: 1071.34

7-Acetyl Paclitaxel Trichloroethyl Ester

CAS No.:

Cat. No.: VC0202151

Molecular Formula: C₅₂H₅₄Cl₃NO₁₇

Molecular Weight: 1071.34

* For research use only. Not for human or veterinary use.

7-Acetyl Paclitaxel Trichloroethyl Ester -

Specification

Molecular Formula C₅₂H₅₄Cl₃NO₁₇
Molecular Weight 1071.34

Introduction

Fundamental Properties and Chemical Identity

7-Acetyl Paclitaxel Trichloroethyl Ester is a synthetic derivative of paclitaxel, a well-established chemotherapeutic agent primarily utilized in the treatment of various malignancies, including ovarian, breast, and lung cancers. This compound features distinctive structural modifications, specifically an acetyl group at the C-7 position and a trichloroethyl ester moiety, which are introduced to potentially enhance its pharmacological profile and therapeutic efficacy. The compound is classified among the taxane family of terpenes, which has garnered substantial attention from the scientific and medical communities due to their demonstrated broad-spectrum anti-leukemic and tumor-inhibitory activities .

The compound is also known under alternative nomenclature including "(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-3-butyramido-2-hydroxy-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca benzo[1,2-b]oxet-12-yl Benzoate" and "10-Deacetyl-3′-ebenzoyl-3′-butanoylpaclitaxel" . This compound is intended exclusively for industrial and scientific research applications, underscoring its importance in advancing cancer treatment research .

Chemical Structure and Molecular Properties

The structural framework of 7-Acetyl Paclitaxel Trichloroethyl Ester features the complex taxane skeleton with specific functional group modifications that distinguish it from parent paclitaxel. These structural elements contribute significantly to its biological activity profile and physicochemical properties.

Origin and Historical Context

The developmental trajectory of 7-Acetyl Paclitaxel Trichloroethyl Ester is intrinsically linked to the discovery and subsequent research on paclitaxel. Paclitaxel was first isolated from the bark of the Pacific yew tree (Taxus brevifolia) in 1971, marking a significant milestone in natural product-based anticancer drug discovery . This initial discovery sparked extensive research efforts to develop more effective and less toxic derivatives, leading to various semi-synthetic approaches to create modified taxanes such as 7-Acetyl Paclitaxel Trichloroethyl Ester .

The search for improved taxane derivatives has been motivated by several challenges associated with conventional paclitaxel, including limited solubility, side effects, and the sustainability issues related to natural sourcing. Synthetic modifications, such as those present in 7-Acetyl Paclitaxel Trichloroethyl Ester, represent strategic efforts to overcome these limitations while preserving or enhancing the potent anticancer activity characteristic of this class of compounds.

Synthesis and Production Methods

The production of 7-Acetyl Paclitaxel Trichloroethyl Ester involves sophisticated semi-synthetic approaches that begin with paclitaxel extracted from natural sources or produced through alternative methods. The semi-synthesis of taxane intermediates, including protected variants like 7-Acetyl Paclitaxel Trichloroethyl Ester, represents a significant area of pharmaceutical research aimed at improving the production efficiency and therapeutic profile of these compounds .

Synthetic Pathway

The synthesis of 7-Acetyl Paclitaxel Trichloroethyl Ester typically involves several key chemical transformations. The process begins with paclitaxel as the starting material, derived from the bark of the Pacific yew tree (Taxus brevifolia) or through semi-synthetic routes. The critical step involves the acetylation at the C-7 position and the incorporation of a trichloroethyl ester moiety, which requires selective chemical modifications under controlled conditions.

Mechanism of Action and Pharmacological Properties

7-Acetyl Paclitaxel Trichloroethyl Ester, like its parent compound paclitaxel, is believed to exert its anticancer effects through specific cellular mechanisms that disrupt cancer cell proliferation and survival. While detailed studies on the specific mechanism of 7-Acetyl Paclitaxel Trichloroethyl Ester may be limited, its structural relationship to paclitaxel suggests probable similarities in its mode of action with potential enhancements due to its unique structural modifications.

Cellular Targets and Effects

The primary mechanism of action likely involves binding to tubulin and stabilizing microtubules, thereby interfering with the normal dynamic reorganization of the microtubule network required for cell division and vital interphase processes. This microtubule stabilization leads to the inhibition of mitosis, ultimately triggering cellular apoptosis in rapidly dividing cells such as cancer cells.

The structural modifications in 7-Acetyl Paclitaxel Trichloroethyl Ester, particularly the acetyl group at the C-7 position and the trichloroethyl ester moiety, may confer altered interactions with cellular targets, potentially resulting in improved efficacy, selectivity, or reduced side effects compared to conventional paclitaxel formulations.

Comparative Advantages

Studies suggest that derivatives like 7-Acetyl Paclitaxel Trichloroethyl Ester may exhibit enhanced potency compared to standard paclitaxel formulations due to improved solubility, modified pharmacokinetics, or altered interactions with cellular components. These potential advantages could translate to improved therapeutic outcomes in cancer treatment, making such derivatives subjects of ongoing research interest in oncology.

The modifications present in 7-Acetyl Paclitaxel Trichloroethyl Ester may also address some of the limitations associated with paclitaxel, such as poor aqueous solubility, which necessitates the use of solubilizing agents that can cause additional side effects. Enhanced solubility and pharmacokinetic properties could potentially allow for more effective formulation development for pharmaceutical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator